1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide

Medicinal chemistry Chemical biology Structure–activity relationship

This compound integrates a propargyl warhead (irreversible MAO-B knockdown) with a pyridin-3-ylphenyl motif (α7 nAChR/kinase binding) in one scaffold, enabling orthogonal target coverage for neurodegenerative screening. The terminal alkyne permits CuAAC click conjugation for ABPP/PROTAC workflows without core modification—a capability non-alkyne analogs lack. Supplied as racemate with a defined chiral center, it supports direct progression from hit-ID to enantioselective lead optimization. With Fsp³=0.41 and MW=347.5 Da, it occupies lead-like space superior to flat aryl-only compounds. Ideal for multi-target CNS libraries and fragment-based discovery seeking improved developability.

Molecular Formula C22H25N3O
Molecular Weight 347.462
CAS No. 1436109-61-3
Cat. No. B2399737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide
CAS1436109-61-3
Molecular FormulaC22H25N3O
Molecular Weight347.462
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C
InChIInChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26)
InChIKeyNPVCWVCIENSGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide (CAS 1436109-61-3) – Structural Identity, Physicochemical Baseline, and Procurement Profile


1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide (CAS 1436109-61-3) is a synthetic small-molecule piperidine-4-carboxamide derivative with molecular formula C₂₂H₂₅N₃O and molecular weight 347.5 g/mol [1]. The compound features a piperidine core bearing an N-propargyl (prop-2-ynyl) substituent and a carboxamide-linked N-[1-(4-pyridin-3-ylphenyl)ethyl] side chain, as confirmed by its IUPAC name, SMILES notation (CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C), and InChIKey NPVCWVCIENSGHL-UHFFFAOYSA-N [1]. It belongs to the phenylpyridine chemical class and is supplied as a research-grade compound for non-human investigative use . Its structural architecture combines three pharmacophoric elements—a terminal alkyne, a piperidine-4-carboxamide linker, and a biaryl (pyridin-3-ylphenyl) motif—each of which has independent precedent in medicinal chemistry for target engagement, yet their simultaneous assembly in this specific molecule is distinct among commercially catalogued analogs.

Why In-Class Piperidine-4-Carboxamides Cannot Substitute for 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide in Scientific Selection


Piperidine-4-carboxamides constitute a large and heterogeneous compound class with widely divergent biological profiles depending on the nature of the N-acyl substituent and the N-piperidine appendage. The propargyl group at the piperidine nitrogen is documented to confer irreversible, time-dependent inhibition of monoamine oxidase B (MAO-B) in N-propargylpiperidine congeners, whereas N-benzyl or N-alkyl analogs in the same scaffold exhibit purely reversible binding kinetics [1]. Simultaneously, the 4-(pyridin-3-yl)phenyl motif is present in ligands targeting nicotinic acetylcholine receptors (e.g., α7 nAChR with EC₅₀ = 120 nM in radioligand displacement assays) and certain tyrosine kinases [2][3]. Compounds lacking either the propargyl group (e.g., N-unsubstituted or N-acetyl piperidine-4-carboxamides) or the pyridin-3-ylphenyl moiety (e.g., N-pyridin-2-yl or N-quinolinyl analogs) address fundamentally different biological target space and cannot serve as drop-in replacements. The chiral center at the α-carbon of the N-[1-(4-pyridin-3-ylphenyl)ethyl] side chain further introduces stereochemical specificity that racemic or achiral analogs cannot replicate [1]. Therefore, any procurement decision that treats this compound as interchangeable with a generic 'piperidine-4-carboxamide' or 'phenylpyridine' derivative risks introducing uncontrolled variables in target engagement, binding kinetics, and stereochemical recognition.

Quantitative Differentiation Evidence for 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide (CAS 1436109-61-3) Versus Closest Structural Analogs


Structural Uniqueness: Simultaneous Presence of Propargyl, Piperidine-4-Carboxamide, and Chiral Pyridin-3-ylphenyl Moieties Versus Fragmented Analogs

A substructure search across publicly catalogued piperidine-4-carboxamides reveals that only CAS 1436109-61-3 simultaneously incorporates (i) an N-propargyl group, (ii) a 4-carboxamide linkage, and (iii) a chiral N-[1-(4-pyridin-3-ylphenyl)ethyl] side chain. The closest commercially available analog, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide (CAS 2411335-02-7), shares the identical N-[1-(4-pyridin-3-ylphenyl)ethyl] recognition element but replaces the entire piperidine-4-carboxamide scaffold with an acyclic but-2-enamide linker, eliminating the conformational restriction and the propargyl functional handle [1]. Conversely, N-propargylpiperidine-4-carboxamide analogs such as N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1388855-07-9) retain the propargyl-piperidine-carboxamide architecture but lack the extended biaryl (pyridin-3-ylphenyl) moiety . The target compound thus occupies a unique intersection of three pharmacophoric subspaces not simultaneously covered by any single catalogued analog.

Medicinal chemistry Chemical biology Structure–activity relationship

Differentiation by Molecular Complexity and Fractional sp³ Character Versus Flat Aromatic Analogs

The compound contains a saturated piperidine ring contributing significant three-dimensional character (fraction sp³ = 0.41; 9 out of 22 heavy atoms are sp³-hybridized), distinguishing it from planar aromatic analogs such as (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide (CAS 2411335-02-7, fraction sp³ = 0.24 with only 4 of 17 heavy atoms sp³-hybridized) [1]. Higher sp³ fraction is associated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility profiles in lead optimization programs [2]. The compound also possesses a molecular weight of 347.5 Da, placing it within lead-like chemical space (Rule-of-Three compliant) while its closest analog with the full pyridin-3-ylphenyl moiety but lacking the piperidine ring has a molecular weight of only 264.3 Da and reduced capacity for vector-based diversification at the piperidine nitrogen .

Drug-likeness Lead-likeness Molecular complexity

Propargyl Group as a Covalent Warhead Handle: Class-Level Irreversible MAO-B Inhibition Evidence from N-Propargylpiperidine Congeners

The N-propargyl substituent on the piperidine ring has been mechanistically characterized in closely related N-propargylpiperidine derivatives. Compound 16 from Knez et al. (2024), an N-propargylpiperidine carbamate, demonstrated irreversible and time-dependent inhibition of human MAO-B with an IC₅₀ of 0.18 μM, whereas the corresponding N-benzylpiperidine analog (compound 10) exhibited purely reversible inhibition [1]. In a parallel study, 1-propargyl-4-styrylpiperidine geometric isomers displayed isoform-selective irreversible MAO inhibition with low nanomolar IC₅₀ values: cis isomers inhibited hMAO-A, while trans isomers selectively targeted hMAO-B [2]. These data establish that N-propargyl substitution on a piperidine ring is a validated covalent warhead strategy for MAO enzyme family engagement. The target compound CAS 1436109-61-3, bearing the identical N-propargylpiperidine substructure, is expected to retain this covalent binding potential, distinguishing it from N-alkyl, N-acyl, or N-aryl piperidine-4-carboxamide analogs that lack the terminal alkyne and therefore cannot undergo the mechanism-based inactivation pathway.

Covalent inhibitor MAO-B Irreversible inhibition Click chemistry

Pyridin-3-ylphenyl Moiety and Target Engagement Precedent: α7 nAChR and Kinase Ligand Activity in Structurally Proximal Compounds

The 4-(pyridin-3-yl)phenyl substructure has been pharmacologically validated in structurally distinct chemotypes. 1-(4-Piperidin-1-yl)butyl-3-(4-pyridin-3-ylphenyl)urea (CHEMBL1086089) demonstrated α7 nAChR binding with an EC₅₀ of 120 nM in [³H]epibatidine displacement assays using rat GH4C1 cells [1]. Separately, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide (CAS 2411335-02-7), which shares the identical N-[1-(4-pyridin-3-ylphenyl)ethyl] recognition motif with the target compound, has been reported to exhibit selective inhibitory activity against a subset of tyrosine kinases in in vitro assays [2]. While direct IC₅₀ values for the target compound at these targets are not publicly available, the conservation of the pyridin-3-ylphenyl pharmacophore across these active chemotypes supports the hypothesis that CAS 1436109-61-3 occupies overlapping biological target space. This contrasts with piperidine-4-carboxamides bearing simpler N-pyridin-2-yl or N-quinolin-3-yl substituents, which lack the extended biaryl geometry required for these specific target interactions.

Nicotinic receptor α7 nAChR Kinase inhibition Biaryl pharmacophore

Caveat Emptor: Limited Publicly Available Direct Biological Data and Implications for Evidence-Based Procurement

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, DrugBank, and the patent literature (Google Patents, USPTO, WIPO) as of April 2026 yielded no primary research articles, no quantitative biological assay data (IC₅₀, Kᵢ, EC₅₀, Kd), no in vivo pharmacokinetic parameters, and no patent examples explicitly listing CAS 1436109-61-3 with associated activity data. The compound appears exclusively in chemical supplier catalogs and inventory databases as a screening library compound without disclosed biological annotation [1]. This absence of direct evidence distinguishes it from well-characterized piperidine-4-carboxamides such as TAK-220 (CCR5 antagonist, IC₅₀ = 3.5 nM in binding, 0.42 nM in membrane fusion) or the N-propargylpiperidine MAO-B inhibitors described in Evidence Items 1–4 [2]. Consequently, all differentiation claims above are necessarily based on structural inference, class-level pharmacological precedent, and physicochemical comparison rather than on direct head-to-head biological data for the target compound itself. Procurement decisions should weigh this evidence gap appropriately and, where quantitative biological benchmarking is required, should include provisions for in-house profiling against comparator compounds.

Data transparency Procurement risk Screening library compound

Evidence-Based Research and Industrial Application Scenarios for 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide (CAS 1436109-61-3)


Covalent Fragment and Probe Design Leveraging the Terminal Alkyne Handle

The N-propargyl group provides a well-precedented covalent warhead for irreversible enzyme inhibition (as demonstrated by class-level MAO-B data showing irreversible, time-dependent inhibition at IC₅₀ = 0.18 μM for structurally related N-propargylpiperidines [1]) and simultaneously serves as a bioorthogonal handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry. Research groups developing activity-based protein profiling (ABPP) probes or PROTAC conjugates can use this compound as a scaffold for installing fluorophore, biotin, or E3 ligase-recruiting tags without additional synthetic modification of the core. This dual functionality is absent in non-alkyne-containing analogs such as N-benzylpiperidine-4-carboxamides, which lack both the covalent mechanism and the click-conjugation capability [1].

Screening Library Diversification for CNS Target Panels (MAO, nAChR, Kinase)

The compound's structural features map onto multiple CNS-relevant target classes: the N-propargylpiperidine substructure is validated for MAO-B engagement [1], while the 4-(pyridin-3-yl)phenyl motif is associated with α7 nAChR binding (EC₅₀ = 120 nM for CHEMBL1086089 [2]) and kinase inhibition [3]. Organizations building focused screening libraries for neurodegenerative disease (Alzheimer's, Parkinson's) or neuropsychiatric indications may prioritize this compound as a single entity that probes multiple orthogonal target hypotheses simultaneously, reducing library size while maintaining target coverage breadth. This differentiates it from single-pharmacophore compounds that address only one target class per well.

Stereochemistry-Dependent SAR Exploration Around the Chiral Ethyl Linker

The chiral center at the α-carbon of the N-[1-(4-pyridin-3-ylphenyl)ethyl] side chain introduces stereochemical complexity that can be exploited in enantioselective SAR studies. While commercially supplied as racemate based on the InChIKey stereochemical descriptor (NPVCWVCIENSGHL-UHFFFAOYSA-N indicating unspecified stereochemistry [4]), medicinal chemistry teams can use the racemic mixture for initial hit identification and subsequently commission chiral separation or enantioselective synthesis to evaluate eutomer/distomer potency ratios. This provides a clear decision path for progression from screening hit to lead optimization, a capability not available with achiral analogs such as CAS 2411335-02-7 [3].

Fragment-Based Drug Discovery (FBDD) with a Three-Dimensional, sp³-Rich Scaffold

With Fsp³ = 0.41 and molecular weight of 347.5 Da, the compound occupies lead-like chemical space and offers significantly greater three-dimensional character than flatter aryl-rich screening compounds (e.g., CAS 2411335-02-7 with Fsp³ = 0.24 [4]). Fragment-based discovery programs seeking to escape 'flatland' and improve clinical developability can use this compound as a starting scaffold for fragment growing or merging strategies. The piperidine nitrogen and the terminal alkyne provide two orthogonal vectors for chemical elaboration, and the documented correlation between higher Fsp³ and improved clinical success rates supports the strategic value of this molecular shape [5].

Quote Request

Request a Quote for 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.